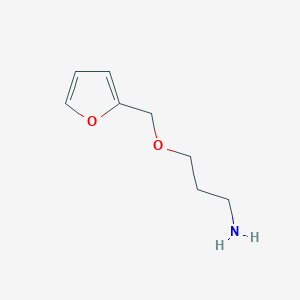

3-(Furan-2-ylmethoxy)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-(furan-2-ylmethoxy)propan-1-amine |

InChI |

InChI=1S/C8H13NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7,9H2 |

InChI Key |

XIXUSXFSSJKRQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Ylmethoxy Propan 1 Amine

Retrosynthetic Analysis of the 3-(Furan-2-ylmethoxy)propan-1-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a viable synthesis route. researchgate.net For this compound, two primary disconnection points are identified in its backbone.

The first logical disconnection is at the ether linkage (C-O bond). This suggests a synthesis route involving an etherification reaction, such as the Williamson ether synthesis. This would break the molecule down into furan-2-ylmethanol and a 3-halopropan-1-amine or a related derivative.

A second key disconnection can be made at the carbon-nitrogen bond (C-N) of the primary amine. This points towards a synthesis strategy involving the reduction of a suitable nitrogen-containing functional group, such as a nitrile or an azide (B81097), or through reductive amination of an aldehyde. masterorganicchemistry.com This approach would yield 3-(furan-2-ylmethoxy)propanal or a corresponding nitrile as a key intermediate.

These retrosynthetic pathways form the strategic foundation for the various synthetic methods discussed below.

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods focus on constructing the target molecule from precursor materials in a straightforward manner.

Etherification Reactions Involving Furan-2-ylmethanol Precursors and Propane-1,3-diol Derivatives

The formation of the ether bond is a critical step in many synthetic routes to this compound. A common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. In this context, the sodium salt of furan-2-ylmethanol (furfuryl alcohol) can be reacted with a 3-halopropan-1-amine derivative, where the amine is appropriately protected to prevent side reactions.

Alternatively, furan-2-ylmethanol can be reacted with 3-chloropropan-1-ol under basic conditions, followed by conversion of the hydroxyl group of the resulting 3-(furan-2-ylmethoxy)propan-1-ol into an amine. This two-step process avoids the need for a protected amine starting material.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

| Furan-2-ylmethanol | 3-Halopropan-1-amine (protected) | Williamson Ether Synthesis | Strong base (e.g., NaH) |

| Furan-2-ylmethanol | 3-Chloropropan-1-ol | Etherification | Base |

Reductive Amination Strategies for the Formation of the Primary Amine Moiety

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of this compound synthesis, the key intermediate would be 3-(furan-2-ylmethoxy)propanal. This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to form the desired primary amine. mdpi.comdtu.dk

The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. dtu.dk A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com The choice of catalyst is also crucial, with nickel-based catalysts often showing high selectivity. mdpi.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Catalyst (example) |

| 3-(Furan-2-ylmethoxy)propanal | Ammonia (NH3) | H2, NaBH4, NaBH3CN | Ni-based catalysts |

Multi-Component Reaction Sequences Incorporating Furan (B31954) and Amine Functionalities

While specific multi-component reactions for the direct synthesis of this compound are not extensively documented in the literature, the principles of such reactions offer a potential route for its efficient synthesis. Multi-component reactions (MCRs) combine three or more reactants in a single step to form a product that contains portions of all the reactants. This approach is highly efficient and atom-economical.

A hypothetical MCR for this target molecule could involve the reaction of furfural (B47365), an allyl halide, and ammonia in a one-pot process, although this would require significant methodological development.

Convergent Synthesis Strategies for Enhanced Efficiency and Yield

For this compound, a convergent approach would involve the independent synthesis of two key fragments:

The furan-containing fragment: Furan-2-ylmethanol, which is readily available.

The aminopropyl fragment: 3-Aminopropan-1-ol or a related derivative.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of furan-containing compounds is particularly amenable to green chemistry approaches due to the availability of furan precursors from renewable biomass. mdpi.comresearchgate.net

Furfural, the precursor to furan-2-ylmethanol, can be produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. csic.es The use of this bio-based starting material significantly improves the sustainability of the synthesis. mdpi.com

Further green considerations include:

Catalysis: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.netresearchgate.net

Solvent Choice: Utilizing greener solvents, such as water or ethanol (B145695), where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Reductive amination, for example, is a relatively atom-economical process. dtu.dk

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Catalytic Methods (e.g., Heterogeneous and Homogeneous Catalysis for Amine Synthesis)

The synthesis of this compound can be envisioned through several catalytic pathways. A primary route would involve the catalytic amination of a suitable precursor, such as 3-(furan-2-ylmethoxy)propan-1-ol. This transformation is analogous to the industrial synthesis of other alkoxy-amines.

One potential approach is the direct amination of 3-(furan-2-ylmethoxy)propan-1-ol with ammonia in the presence of a heterogeneous catalyst. A Chinese patent describes a similar process for the preparation of 3-methoxypropanamine from 3-methoxypropanol using a Cu-Co/Al₂O₃-diatomite catalyst in a fixed-bed reactor. google.com This continuous vapor-phase process highlights the industrial feasibility of such transformations. google.com For the synthesis of our target compound, a similar system could be employed, as detailed in the hypothetical reaction below.

Reaction Scheme 1: Proposed Catalytic Amination of 3-(Furan-2-ylmethoxy)propan-1-ol

Another viable catalytic method is the reductive amination of 3-(furan-2-ylmethoxy)propanal. Reductive amination is a cornerstone of amine synthesis. The reductive amination of furan-based aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), has been extensively studied using various catalytic systems. mdpi.com For instance, a two-step, one-pot reductive amination of furanic aldehydes has been successfully carried out using a CuAlOx catalyst in a flow reactor. researchgate.net This method involves the initial condensation of the aldehyde with an amine to form an imine, followed by catalytic hydrogenation. researchgate.net A similar strategy could be applied to 3-(furan-2-ylmethoxy)propanal.

| Catalyst | Substrate | Amine Source | Conditions | Yield | Reference |

| Cu-Co/Al₂O₃-diatomite | 3-methoxypropanol | Ammonia, Hydrogen | Vapor phase, continuous flow | High | google.com |

| CuAlOx | 5-hydroxymethylfurfural | Primary amines | Methanol, H₂, flow reactor | Up to 98% | researchgate.net |

| Ni/SBA-15 | 5-hydroxymethylfurfural | Aqueous ammonia | 100 °C, 1.5 MPa H₂ | ~90% | mdpi.com |

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the use of solvent-free conditions or environmentally benign solvents. For the synthesis of this compound, a potential route that aligns with these principles is the etherification of furfuryl alcohol with 3-aminopropanol.

The etherification of furfuryl alcohol with various alcohols has been demonstrated using solid acid catalysts, which can often be performed under solvent-free or minimal-solvent conditions. For example, the etherification of furfuryl alcohol with ethanol has been achieved using montmorillonite (B579905) K10, a low-cost and environmentally friendly clay catalyst. nih.govrsc.org Another study utilized heterogenized heteropoly acids for the same transformation. researchgate.net

Reaction Scheme 2: Proposed Green Etherification

This approach, if successful, would be highly atom-economical and would avoid the use of hazardous solvents. The reaction of furfuryl alcohol with amino groups has been studied, indicating that under acidic conditions, co-condensation can occur. nih.govresearchgate.netnih.gov Careful control of reaction conditions would be necessary to favor the desired etherification over competing side reactions.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Key Feature | Reference |

| Montmorillonite K10 | Furfuryl alcohol | Ethanol | Ethanol | Environmentally friendly clay catalyst | nih.govrsc.org |

| H₁Cs₂PW₁₂O₄₀ | Furfuryl alcohol | Ethanol | Ethanol | Reusable heteropoly acid catalyst | researchgate.net |

Atom Economy and Process Intensification Studies

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, often involves the use of continuous flow reactors.

The catalytic amination of 3-(furan-2-ylmethoxy)propan-1-ol (Reaction Scheme 1) is a highly atom-economical route, with water being the only byproduct. The use of a continuous flow, fixed-bed reactor, as described in the analogous synthesis of 3-methoxypropanamine, is a prime example of process intensification. google.com This setup allows for efficient heat and mass transfer, easy separation of products, and catalyst recycling, leading to a more sustainable and cost-effective process.

Similarly, the reductive amination of 3-(furan-2-ylmethoxy)propanal in a flow reactor, as demonstrated for other furanic aldehydes, offers significant advantages in terms of process intensification. researchgate.net Flow chemistry allows for precise control over reaction parameters, leading to higher yields and selectivities, and can often be operated under solvent-free or reduced solvent conditions, further improving the green credentials of the synthesis.

The direct etherification of furfuryl alcohol with 3-aminopropanol (Reaction Scheme 2) also presents a highly atom-economical pathway. The development of a continuous flow process for this reaction using a solid acid catalyst would be a significant step towards a highly intensified and sustainable synthesis of this compound. The continuous flow synthesis of furfuryl ethers over Pd/C catalysts via reductive etherification of furfural in ethanol has been reported, showcasing the potential for such intensified processes. mdpi.com

| Synthetic Route | Key Byproduct | Atom Economy | Process Intensification Potential |

| Catalytic amination of 3-(furan-2-ylmethoxy)propan-1-ol | Water | High | High (Continuous flow, fixed-bed reactor) |

| Reductive amination of 3-(furan-2-ylmethoxy)propanal | Water | High | High (Flow reactor) |

| Etherification of furfuryl alcohol with 3-aminopropanol | Water | High | High (Continuous flow with solid acid catalyst) |

Chemical Reactivity and Mechanistic Investigations of 3 Furan 2 Ylmethoxy Propan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group in 3-(Furan-2-ylmethoxy)propan-1-amine is a key center of reactivity, largely due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Reactivity in Acylation and Alkylation Processes

The nucleophilic nature of the primary amine allows it to readily engage in acylation and alkylation reactions.

Acylation: In the presence of acid chlorides or acid anhydrides, this compound undergoes acylation to form the corresponding amide. For instance, the reaction with an appropriate acid chloride would yield N-[3-(furan-2-ylmethoxy)propyl]acetamide. nih.govrsc.orgresearchgate.net These reactions are typically rapid at room temperature and often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org The resulting amide is less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by conjugation with the carbonyl group, thus preventing over-acylation. libretexts.org

Alkylation: The primary amine can also be alkylated by alkyl halides through nucleophilic aliphatic substitution. wikipedia.org However, these reactions can be challenging to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the primary amine from which it was formed. This can lead to subsequent alkylations, resulting in a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction of an amine with an alkyl halide produces a hydrohalic acid byproduct, which can protonate the starting amine, rendering it non-nucleophilic. libretexts.org To achieve clean alkylation, specific strategies such as using a large excess of the amine or specialized reagents may be necessary. masterorganicchemistry.com

Reactions with Carbonyl Compounds for Imine and Enamine Formation

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. jove.commasterorganicchemistry.com This condensation reaction is reversible and typically acid-catalyzed, proceeding through a carbinolamine intermediate. jove.comyoutube.comchemistrysteps.com The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon. youtube.comchemistrysteps.com Following proton transfer steps, a molecule of water is eliminated to form the C=N double bond of the imine. youtube.comchemistrysteps.comjove.com

The pH of the reaction medium is a critical factor; the reaction is slow at both very high and very low pH and is optimal under weakly acidic conditions (around pH 4-5). jove.compressbooks.publibretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water. jove.com Conversely, at low pH, the amine nucleophile is protonated, which deactivates it. chemistrysteps.comjove.com

The reaction of this compound with an aldehyde or ketone would proceed as follows:

Step 1: Nucleophilic attack of the amine on the carbonyl carbon to form a dipolar intermediate. pressbooks.pub

Step 2: Proton transfer to form a neutral carbinolamine. pressbooks.pub

Step 3: Protonation of the hydroxyl group to make it a better leaving group. chemistrysteps.compressbooks.pub

Step 4: Elimination of water to form an iminium ion. chemistrysteps.comjove.com

Step 5: Deprotonation to yield the final imine product. chemistrysteps.com

It is worth noting that if a secondary amine reacts with a carbonyl compound, an enamine is formed instead of an imine. jove.compressbooks.publibretexts.org

Oxidation and Reduction Potentials of the Amine Moiety

The electrochemical oxidation of amines has been a subject of extensive research as it offers an alternative to conventional chemical transformations. researchgate.netmdpi.com The oxidation potential of an amine is dependent on its structure, with primary amines generally being more difficult to oxidize than secondary or tertiary amines. researchgate.net The process typically begins with a one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.comnih.gov This intermediate can then undergo further reactions. nih.gov

Direct electrochemical oxidation of amines can sometimes lead to the formation of a passivating polymer film on the electrode surface. researchgate.netnih.gov To circumvent this, indirect electrooxidation using redox mediators is often employed. researchgate.net These mediators facilitate the electron transfer and can lower the overpotential required for the oxidation. researchgate.net For primary amines, electrochemical oxidation can lead to the formation of imines or nitriles. mdpi.comnih.govacs.org For example, the anodic oxidation of primary amines at a nickel hydroxide (B78521) electrode has been shown to produce nitriles in good yields. mdpi.com

Amine-Catalyzed Organic Transformations (e.g., Thiol-Michael Addition)

Primary amines are effective catalysts for various organic reactions, including the Thiol-Michael addition. rsc.orgrsc.orgscispace.comresearchgate.net This reaction involves the addition of a thiol to an electron-deficient alkene, such as an acrylate. researchgate.net Primary amines are generally more efficient catalysts for this transformation than secondary amines. researchgate.net The catalytic activity stems from the amine's ability to act as a base or a nucleophile. In a base-catalyzed mechanism, the amine deprotonates the thiol to generate a thiolate anion, which is a more potent nucleophile and readily adds to the Michael acceptor.

Recent research has also explored photo-induced catalysis of the Thiol-Michael addition using a "caged" primary amine. rsc.orgrsc.orgresearchgate.net In this approach, a photolabile protecting group is attached to the amine. Upon UV irradiation, the protecting group is cleaved, releasing the primary amine, which then catalyzes the reaction. rsc.orgrsc.orgresearchgate.net This allows for spatiotemporal control over the reaction. rsc.org

Reactivity of the Furan (B31954) Heterocyclic Ring

The furan ring in this compound is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan is a π-electron rich heterocycle, with six π-electrons delocalized over a five-membered ring. ucalgary.ca This high electron density makes it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution on furan predominantly occurs at the C2 position. chemicalbook.comvaia.com This regioselectivity is due to the greater stabilization of the cationic intermediate (arenium ion) formed upon attack at the C2 position. chemicalbook.comvaia.com The intermediate for C2-substitution can be stabilized by three resonance structures, whereas the intermediate for C3-substitution has only two. chemicalbook.com

Therefore, in this compound, the furan ring would be expected to undergo electrophilic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, primarily at the C5 position, as the C2 position is already substituted. However, it is important to note that the amine group in the side chain can interfere with some electrophilic substitution reactions, particularly Friedel-Crafts reactions. The Lewis acid catalyst used in Friedel-Crafts reactions can form a complex with the amine, deactivating the ring towards substitution. byjus.comlibretexts.org

The furan ring can also undergo oxidation, which can lead to ring-opening reactions to form 1,4-dicarbonyl compounds. nih.govnih.gov This reactivity highlights the versatility of the furan moiety as a synthetic building block. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene System

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan system is, however, tempered by its aromatic character. The delocalization of electrons within the ring provides a degree of stability that must be overcome for the cycloaddition to proceed. Consequently, these reactions often require forcing conditions, such as high pressure or the use of highly reactive dienophiles.

The reaction typically yields a mixture of endo and exo diastereomers, with the endo product often being kinetically favored, although it can sometimes revert to the starting materials via a retro-Diels-Alder reaction. The presence of the ether-amine side chain can influence the stereochemical outcome through steric hindrance or potential coordination with a Lewis acid catalyst.

| Dienophile | Conditions | Major Product | Ref. |

| Maleic Anhydride | High Pressure (15 kbar) | Exo-adduct | |

| N-Ethylmaleimide | Toluene, 100 °C | Endo/Exo Mixture | |

| Dimethyl acetylenedicarboxylate | Neat, 100 °C | Substituted Oxabicycloheptadiene |

This table represents typical reactivity for furan systems and is illustrative for this compound.

Hydrogenation and Ring-Opening Reactions of the Furan Heterocycle

The furan ring of this compound is susceptible to catalytic hydrogenation. The course of the reaction is highly dependent on the catalyst and reaction conditions employed. Partial hydrogenation can lead to the formation of the corresponding dihydrofuran derivative. More vigorous conditions, however, result in the saturation of the ring to form the tetrahydrofuran (B95107) analog, 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine.

Under certain catalytic systems, particularly those involving nickel or palladium, hydrogenation can be accompanied by hydrogenolysis of the C-O bonds within the ring, leading to ring-opening. This can result in the formation of various linear diols and amino-alcohols, depending on the specific bond cleavage that occurs. For instance, cleavage of the C-O bonds can lead to the formation of 1,4-diol derivatives.

Stability and Reactivity of the Ether Linkage

Cleavage Reactions of the Furan-2-ylmethoxy Ether

The benzylic-like nature of the furan-2-ylmethyl group makes the ether linkage susceptible to cleavage under various conditions. Acid-catalyzed cleavage is a common transformation. Protonation of the ether oxygen, followed by nucleophilic attack, can lead to the scission of the C-O bond. The furan ring can stabilize a positive charge at the adjacent carbon, facilitating this process. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose.

Reductive cleavage is another important reaction pathway. Catalytic hydrogenolysis, particularly with catalysts like palladium on carbon, can lead to the cleavage of the ether bond, yielding furan-2-ylmethanol and propan-1-amine.

Stability under Varying pH and Temperature Conditions

The stability of the ether linkage is significantly influenced by pH and temperature.

Acidic Conditions (Low pH): Under acidic conditions, the ether oxygen can be protonated, making the ether bond more susceptible to nucleophilic attack and subsequent cleavage. The rate of this cleavage generally increases with decreasing pH and increasing temperature.

Neutral and Basic Conditions (High pH): In neutral to basic media, the ether linkage is generally more stable. The absence of a proton source minimizes the activation of the ether oxygen for cleavage.

Temperature Effects: Elevated temperatures can provide the necessary activation energy for ether cleavage, even under neutral or mildly acidic/basic conditions. Thermal decomposition pathways may become accessible at higher temperatures.

Intramolecular Interactions and Conformational Analysis within the Molecule

Computational modeling and spectroscopic techniques, such as NMR, can provide insight into the preferred conformations in different solvents and at various temperatures. These studies can reveal the energetic landscape of the molecule and the barriers to rotation around its flexible bonds.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic studies of the reactions involving this compound, such as its cycloaddition or ether cleavage reactions, can provide valuable information about the reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst loading), the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined.

Reaction Rate Determinations and Order Analysis

There is no available information in the scientific literature regarding the reaction rate determinations or order analysis for reactions involving this compound.

Activation Energy and Transition State Investigations

Specific studies on the activation energy and transition state for reactions of this compound have not been reported.

Derivatives and Analogues of 3 Furan 2 Ylmethoxy Propan 1 Amine

Modifications of the Amine Functionality

The primary amine group in 3-(furan-2-ylmethoxy)propan-1-amine is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of secondary and tertiary amines, amides, sulfonamides, ureas, and quaternary ammonium (B1175870) salts.

Synthesis of Secondary and Tertiary Amine Derivatives

The synthesis of secondary and tertiary amines from this compound can be achieved through several established methods, most notably reductive amination and direct N-alkylation.

Reductive Amination: This is a highly effective method for the controlled alkylation of amines. masterorganicchemistry.com The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For instance, reacting this compound with an aldehyde in the presence of a suitable reducing agent would yield a secondary amine. A second reductive amination step can then be performed to obtain a tertiary amine. masterorganicchemistry.com The choice of reducing agent is critical; for example, NaBH₃CN is particularly useful as it selectively reduces the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com

Direct N-Alkylation: Secondary and tertiary amines can also be synthesized by direct alkylation of this compound with alkyl halides. However, this method can be difficult to control, often leading to a mixture of mono-, di-, and even quaternary alkylated products. To achieve selective mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base must be carefully optimized. organic-chemistry.org

The following table outlines the general synthetic routes for these transformations:

| Reaction | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., MeOH, DCE) | Secondary or Tertiary Amine |

| Direct N-Alkylation | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Secondary, Tertiary Amine, and Quaternary Ammonium Salt |

Formation of Amide, Sulfonamide, and Urea Derivatives

The nucleophilic nature of the primary amine in this compound allows for its ready conversion into a variety of important functional groups, including amides, sulfonamides, and ureas.

Amide Synthesis: Amides are typically formed by the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The reaction is usually carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct. Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Sulfonamide Synthesis: Sulfonamides are prepared by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base. This reaction, known as the Hinsberg test, is also a classical method for distinguishing between primary, secondary, and tertiary amines.

Urea Synthesis: Urea derivatives can be synthesized by reacting this compound with an isocyanate. This addition reaction is generally high-yielding and proceeds under mild conditions. Unsymmetrical ureas can be readily prepared using this method by selecting the appropriate isocyanate.

A summary of these synthetic transformations is provided in the table below:

| Derivative | Reagents and Conditions |

| Amide | Acyl Chloride or Acid Anhydride, Base (e.g., Et₃N); or Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) |

| Sulfonamide | Sulfonyl Chloride (e.g., TsCl, BsCl), Base (e.g., Pyridine) |

| Urea | Isocyanate (R-N=C=O) |

Preparation of Quaternary Ammonium Salts

Quaternary ammonium salts of this compound can be prepared through exhaustive alkylation of the nitrogen atom. This reaction, known as the Menschutkin reaction, typically involves treating the parent amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The reaction proceeds via sequential alkylation, first forming the secondary, then the tertiary amine, and finally the quaternary ammonium salt. The quaternization of tertiary amines with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net The resulting salts are ionic compounds with a positively charged nitrogen atom and a corresponding counter-anion from the alkylating agent.

Derivatives Involving Modifications to the Furan (B31954) Ring System

The furan ring in this compound is an aromatic heterocycle that can undergo various modifications, including substitution and hydrogenation, to produce a range of analogues.

Synthesis of Substituted Furan Analogues (e.g., Alkyl, Halogen, Nitro Substitution)

The furan ring can be functionalized through electrophilic aromatic substitution reactions, although the specific position of substitution (C3, C4, or C5) can be influenced by the directing effects of the substituent at the C2 position and the reaction conditions.

Alkylation: Alkyl groups can be introduced onto the furan ring using Friedel-Crafts alkylation, although this reaction can sometimes be complicated by side reactions and polysubstitution.

Halogenation: Halogenated furan analogues can be prepared using various halogenating agents. For example, bromination can be achieved using N-bromosuccinimide (NBS).

Nitration: Nitration of the furan ring can be accomplished using nitrating agents such as acetyl nitrate (B79036). The conditions must be carefully controlled due to the sensitivity of the furan ring to strong acids.

The following table summarizes methods for the synthesis of substituted furans, which could be adapted for the derivatization of this compound or its precursors.

| Substitution Type | Typical Reagents and Conditions | Product Example |

| Alkylation | Friedel-Crafts conditions (e.g., Alkyl halide, Lewis acid) | 5-Alkyl-furan derivative |

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ | 5-Bromo-furan derivative |

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | 5-Nitro-furan derivative |

Hydrogenated Furan Analogues (e.g., Tetrahydrofuran (B95107) Derivatives)

The furan ring can be fully hydrogenated to yield the corresponding tetrahydrofuran (THF) analogue. This transformation converts the aromatic furan into a saturated five-membered cyclic ether. The hydrogenation is typically achieved through catalytic hydrogenation using a variety of metal catalysts.

Catalytic Hydrogenation: This is the most common method for the reduction of a furan ring. It involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under pressure and at elevated temperatures. For example, a method for synthesizing 3-aminomethyl tetrahydrofuran from furan involves catalytic hydrogenation with a palladium-carbon or nickel catalyst. masterorganicchemistry.com This suggests that the furan moiety in this compound could be similarly reduced to a tetrahydrofuran ring, yielding 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine.

The table below details the general method for the hydrogenation of the furan ring.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, Raney Ni), Solvent, Pressure, Heat | 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine |

Alterations of the Alkyl Chain and Ether Linkage

Homologation and Dehomologation Studies of the Propan-1-amine Chain

While dedicated homologation and dehomologation studies on this compound are not extensively documented in dedicated literature, the synthesis of analogues with varying alkyl chain lengths can be readily inferred from established synthetic methodologies. The primary route to these compounds involves the etherification of furfuryl alcohol with different amino alcohols.

Homologation, the extension of the propan-1-amine chain, can be achieved by utilizing longer-chain amino alcohols as starting materials. For instance, the reaction of furfuryl alcohol with 4-aminobutan-1-ol would yield the butan-1-amine homologue, 4-(furan-2-ylmethoxy)butan-1-amine. Similarly, employing 5-aminopentan-1-ol would lead to the corresponding pentan-1-amine derivative.

Conversely, dehomologation, or the shortening of the alkyl chain, can be accomplished by using smaller amino alcohols. The use of 2-aminoethanol in the etherification reaction with furfuryl alcohol would produce the ethan-1-amine analogue, 2-(furan-2-ylmethoxy)ethan-1-amine. These synthetic approaches allow for a systematic exploration of the impact of chain length on the molecule's properties.

A general synthetic scheme for accessing these homologues involves the Williamson ether synthesis, where the sodium salt of the respective amino alcohol is reacted with furfuryl chloride, or a related electrophilic derivative of furfuryl alcohol. Alternatively, acid-catalyzed etherification of furfuryl alcohol with the desired amino alcohol can be employed. nih.gov

Stereochemical Variations at the Alkyl Chain (if applicable for chiral centers)

The parent compound, this compound, is achiral as it lacks any stereocenters in its alkyl chain. However, the introduction of substituents onto the chain can create chiral centers, leading to stereoisomeric forms of the molecule.

A notable example is the derivative 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol. The presence of a hydroxyl group at the C2 position of the propane (B168953) chain renders this carbon atom a chiral center. Consequently, this compound can exist as a pair of enantiomers, (R)-1-amino-3-(furan-2-ylmethoxy)-propan-2-ol and (S)-1-amino-3-(furan-2-ylmethoxy)-propan-2-ol.

The synthesis of these stereochemically defined analogues typically requires stereoselective synthetic methods. This can involve the use of chiral starting materials, such as enantiomerically pure amino alcohols, or the application of asymmetric synthesis techniques. For instance, the synthesis could start from a chiral epoxide which is then opened by the furfuryl alcohol moiety, followed by the introduction of the amine. The biological and pharmacological activities of such stereoisomers can differ significantly, making their stereoselective synthesis a critical aspect of medicinal chemistry research.

Isomeric and Structural Analogues (e.g., Positional Isomers of the Furan or Methoxy (B1213986) Linkage)

The structural diversity of analogues extends beyond the alkyl chain to include positional isomers of the furan ring and variations in the ether linkage.

Positional Isomers of the Furan Ring: The furan ring in the parent compound is substituted at the 2-position. By starting with furan-3-ylmethanol instead of furfuryl alcohol (furan-2-ylmethanol), a series of positional isomers can be synthesized. For example, the reaction of furan-3-ylmethanol with 3-aminopropan-1-ol would yield 3-(furan-3-ylmethoxy)propan-1-amine. The synthesis of furan-3-ylmethanol itself can be achieved from furan-3-carboxylic acid or its derivatives. The different electronic and steric environment of the furan-3-yl isomer compared to the furan-2-yl isomer can lead to distinct chemical and biological properties.

Structural Analogues of the Ether Linkage: The ether linkage can be replaced with other functional groups to create structural analogues. For instance, replacing the ether oxygen with a sulfur atom would result in a thioether analogue, 3-((furan-2-ylmethyl)thio)propan-1-amine. This can be synthesized by reacting furfuryl mercaptan with a suitable 3-halopropanamine derivative.

Furthermore, the methoxy group can be attached at different positions along the alkyl chain. For example, 2-(furan-2-ylmethoxy)propan-1-amine is an isomer where the furan-2-ylmethoxy group is attached to the C2 position of the propane chain.

General Synthetic Strategies for Diversified Derivatives

The synthesis of a diverse library of this compound derivatives relies on a toolkit of versatile synthetic transformations. These strategies often involve multi-step sequences that allow for the introduction of various functional groups and structural motifs.

A common approach begins with the synthesis of a furan-containing building block, which is then elaborated to introduce the desired side chain. For instance, furfural (B47365), a readily available platform chemical derived from biomass, can be a starting point. nih.gov Reduction of furfural yields furfuryl alcohol, the key precursor for the ether linkage.

Reductive Amination: A powerful method for synthesizing a wide range of amine derivatives is reductive amination. researchgate.netmdpi.commdpi.comcsic.es This can be applied to a furan-containing aldehyde or ketone. For example, 3-(furan-2-ylmethoxy)propanal could be reductively aminated with a variety of primary or secondary amines to generate a diverse set of N-substituted derivatives of this compound.

Click Chemistry: Modern synthetic methodologies such as "click chemistry" can also be employed for diversification. For example, if an azide (B81097) or alkyne functionality is introduced into the molecule, it can be readily reacted with a complementary partner to form a triazole linkage, thereby connecting the this compound scaffold to other molecular fragments.

Functional Group Interconversions: Standard functional group interconversions on the furan ring or the side chain can further expand the library of derivatives. For example, electrophilic substitution reactions on the furan ring can introduce substituents at the 5-position. The primary amine can be acylated, alkylated, or converted to other nitrogen-containing functional groups.

By combining these synthetic strategies, a vast chemical space of derivatives and analogues of this compound can be accessed, enabling a thorough investigation of their structure-activity relationships in various scientific disciplines.

Advanced Spectroscopic Characterization and Computational Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR techniques, particularly two-dimensional (2D) methods, would be indispensable for the unambiguous structural confirmation of 3-(Furan-2-ylmethoxy)propan-1-amine.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing molecular connectivity. youtube.comwikipedia.orgslideshare.net

COSY: A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. We would expect to see correlations between the adjacent protons on the furan (B31954) ring, as well as between the protons along the propyl chain (H-1' to H-2' and H-2' to H-3').

HSQC: This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the definitive assignment of each proton to its corresponding carbon atom in both the furan ring and the propanamine chain. sdsu.edu

Solid-State NMR: Should the compound be crystalline, solid-state NMR could provide insights into its conformational arrangement and intermolecular packing in the solid phase. This technique can reveal information about non-covalent interactions, such as hydrogen bonding involving the primary amine, which might differ from its behavior in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS: High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion, which allows for the confirmation of its elemental composition, C₈H₁₃NO₂.

MS/MS: Tandem mass spectrometry provides detailed information about the molecule's structure by analyzing its fragmentation patterns. For this compound, the fragmentation is expected to be dominated by cleavages at the ether linkage and alpha-cleavage adjacent to the nitrogen atom, which are common fragmentation pathways for ethers and amines, respectively. libretexts.orgmiamioh.eduyoutube.com

A primary and highly likely fragmentation event would be the cleavage of the benzylic-like C-O bond, which is structurally the weakest point. This would lead to the formation of a stable furfuryl cation.

Table 1: Predicted MS/MS Fragmentation of this compound

| Fragment Ion | Predicted m/z | Description |

| [C₅H₅O]⁺ | 81 | Furfuryl cation, resulting from cleavage of the ether C-O bond. This is often a very stable and abundant ion for furfuryl derivatives. |

| [C₃H₈NO]⁺ | 74 | aminopropanol fragment radical cation |

| [CH₄N]⁺ | 30 | Imminium ion, resulting from cleavage of the Cα-Cβ bond relative to the nitrogen atom, a characteristic fragmentation for primary amines. docbrown.info |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups. udayton.edulibretexts.org

N-H Stretching: Primary amines typically show two bands in the region of 3400-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.org

C-H Stretching: Aromatic C-H stretches from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain and furfuryl methylene (B1212753) group would be observed just below 3000 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage would be expected around 1100 cm⁻¹. acs.org

Furan Ring Vibrations: Multiple bands corresponding to the stretching and bending of the furan ring would be present in the 1600-1000 cm⁻¹ region. chemicalpapers.comglobalresearchonline.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the symmetric vibrations and non-polar bonds. The symmetric stretching of the furan ring would likely produce a strong Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Asymmetric & Symmetric Stretch | 3400-3300 | IR |

| Aromatic C-H Stretch (Furan) | 3150-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2960-2850 | IR, Raman |

| N-H Scissoring | 1650-1580 | IR |

| C=C Stretch (Furan Ring) | 1580-1450 | IR, Raman |

| C-O-C Asymmetric Stretch (Ether) | 1150-1085 | IR |

| C-N Stretch | 1250-1020 | IR |

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound or a salt derivative be obtained, X-ray crystallography would provide the most definitive structural information. mdpi.comresearchgate.net This technique would yield precise data on:

Bond lengths, bond angles, and torsion angles , confirming the exact geometry of the molecule.

Conformation of the flexible propyl chain in the solid state.

Intermolecular interactions , such as hydrogen bonding networks involving the primary amine's N-H groups as donors and the ether and furan oxygens or the amine nitrogen as acceptors. nih.gov These interactions govern the crystal packing arrangement.

Planarity of the furan ring.

Analysis of similar furan-containing structures reveals that the packing is often dominated by hydrogen bonds and π–π stacking interactions where applicable. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods are powerful predictive tools that complement experimental data by providing insights into the electronic structure, reactivity, and dynamic behavior of molecules. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of molecules. acs.orgnih.govchemrxiv.org For this compound, DFT calculations could be employed to:

Optimize the molecular geometry , predicting bond lengths and angles that can be compared with X-ray data if available.

Predict spectroscopic properties , such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman), which can aid in the assignment of experimental spectra. globalresearchonline.netnih.gov

Analyze the electronic structure , by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The electrostatic potential map would visualize the electron-rich (amine nitrogen, ether oxygen) and electron-poor (amine protons) regions of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govyoutube.com An MD simulation of this compound, likely in a solvent like water, would be used to:

Explore the conformational space of the flexible propyloxyamine chain. This would reveal the most stable conformations and the energy barriers for rotation around the single bonds.

Study intermolecular interactions , particularly how the molecule interacts with solvent molecules. acs.orgacs.org This is crucial for understanding its solubility and behavior in a biological context. The simulations would characterize the strength and lifetime of hydrogen bonds formed between the amine and ether groups and the surrounding water molecules. nih.gov

Predictive Modeling of Reaction Pathways, Selectivity, and Catalytic Properties

Predictive modeling, utilizing computational chemistry techniques, serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of furan derivatives like this compound. While direct computational studies on this specific molecule are not extensively documented, a wealth of research on related furan compounds provides a robust framework for understanding its formation and reactivity. Methods such as Density Functional Theory (DFT) are instrumental in mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, which collectively govern reaction pathways and product selectivity.

The synthesis of this compound most commonly proceeds via the reductive amination of a corresponding furan-based aldehyde or ketone. Computational models of this process reveal a multi-step reaction pathway. mdpi.com It is generally accepted that the reaction begins with the condensation of the carbonyl group with an amine source, such as ammonia (B1221849), to form an imine intermediate. mdpi.com This is followed by the catalytic hydrogenation of the imine to yield the final amine product. mdpi.comchemrxiv.org

A primary challenge in the synthesis of furan-based amines is controlling selectivity. Several competing reactions can occur, including the hydrogenation of the furan ring itself, which would lead to tetrahydrofuran (B95107) derivatives, or hydrogenolysis of the C-O bonds. rsc.orgresearchgate.net Predictive modeling is crucial for understanding how to favor the desired reaction pathway—the hydrogenation of the imine—over these undesired side reactions.

Modeling Reaction Pathways and Selectivity

Computational analysis indicates that both thermodynamic and kinetic factors, heavily influenced by the catalyst and reaction conditions, dictate the final product distribution. For example, DFT calculations on the Pd(111) surface show that while ring-opened products like 1-butanol are thermodynamically favored at higher temperatures, tetrahydrofuran (THF) is the kinetically preferred product at lower temperatures. rsc.orgresearchgate.netrsc.org A simple kinetic analysis can also demonstrate the importance of hydrogen partial pressure in controlling selectivity. rsc.org

| Reaction Step | Description | Calculated Activation Energy (eV) | Reference |

|---|---|---|---|

| α-HF Hydrogenation | Hydrogenation of the β-carbon of α-hydrofuran (α-HF) to form dihydrofuran (DHF), preserving the ring. | 0.67 | rsc.org |

| β-HF Hydrogenation | Hydrogenation of the α-carbon of β-hydrofuran (β-HF), which is less favorable for ring preservation. | 1.33 | rsc.org |

| Furfural (B47365) to Furfuryl Alcohol | Hydrogenation of the carbonyl group, a key step in pathways analogous to amine synthesis. Activation energy is lower than for decarbonylation. | - | acs.org |

| Furfural to Furan (Decarbonylation) | Removal of the carbonyl group, a competing reaction pathway. | - | acs.org |

Modeling Catalytic Properties

The choice of catalyst is paramount for achieving high selectivity in the reductive amination of furan derivatives. Predictive modeling helps to explain the differing activities and selectivities of various metal catalysts (e.g., Ni, Co, Ru, Pd, Pt). mdpi.comresearchgate.net The interaction between the substrate, the intermediates, and the catalyst surface determines the reaction outcome.

DFT calculations show that furan derivatives typically adsorb flat on the catalyst surface, interacting via the π-system of the ring. acs.orgresearchgate.net However, the specific functional groups present, such as the ether linkage and the forming aminomethyl group in the synthesis of this compound, can influence this adsorption geometry and activate different reaction pathways. escholarship.orgacs.org

Studies on the reductive amination of furfural to furfurylamine have shown that cobalt-based catalysts can be highly effective for producing the primary amine with high yield. researchgate.net Computational models can rationalize this by showing that certain catalysts possess moderate hydrogenation activity, which is sufficient to reduce the imine intermediate without being so active as to readily hydrogenate the furan ring. mdpi.comresearchgate.net The synergistic effect between the metal and the support material is also a key factor that can be investigated through computational models. mdpi.com

| Catalyst System | Key Predictive Finding | Predicted Outcome/Rationale | Reference |

|---|---|---|---|

| Cobalt-based catalysts | Models show cobalt is highly effective for primary amine synthesis. | The catalyst should have moderate, not maximum, hydrogenation activity to selectively target the imine. | researchgate.net |

| Ni/SBA-15 | Computational rationale suggests moderate hydrogenation activity is key. | Higher selectivity for aminomethyl furan derivatives compared to noble metals like Pt/C or Pd/C. | mdpi.com |

| RuCo/AC | Synergistic effects between RuCo alloy and the activated carbon support are modeled. | Improved acidity and hydrogenation ability, leading to high yields of the desired amine. | mdpi.com |

| Pd(111) | DFT calculations model the adsorption and interconversion of furan, furfural, and furfuryl alcohol. | Thermodynamics favor furan production, but kinetics favor furfuryl alcohol formation, highlighting the complexity of selectivity. | acs.org |

Applications of 3 Furan 2 Ylmethoxy Propan 1 Amine in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The furan (B31954) moiety, ether linkage, and primary amine group in 3-(Furan-2-ylmethoxy)propan-1-amine provide multiple points for chemical modification, making it a valuable starting material for the synthesis of more complex molecular architectures.

Precursor for Macrocyclic and Polycyclic Compounds

Macrocyclic and polycyclic compounds are of significant interest due to their diverse applications, including in medicinal chemistry and materials science. While direct examples of the use of this compound in macrocycle synthesis are not prevalent in the literature, its structure suggests potential pathways for such transformations. Bifunctional derivatives of this compound could be employed in macrocyclization reactions. For instance, conversion of the amine to another functional group, or introduction of a functional group on the furan ring, would provide a molecule with two reactive sites suitable for intramolecular cyclization or intermolecular condensation with a complementary bifunctional molecule to form a macrocycle.

The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, which could be a key step in the formation of complex polycyclic systems. The ether linkage and the propyl amine chain provide flexibility to the molecular backbone, which can be advantageous in achieving the desired conformation for macrocyclization.

| Macrocycle/Polycycle Class | Potential Synthetic Strategy Involving this compound Derivative | Key Reaction Type |

|---|---|---|

| Crown Ether Analogues | Reaction of a di-functionalized furan precursor (derived from the title compound) with a polyethylene glycol derivative. | Williamson Ether Synthesis |

| Cryptand Analogues | Condensation of a diamine derivative of the title compound with a dicarbonyl compound. | Reductive Amination |

| Polycyclic Systems | Intramolecular Diels-Alder reaction of a furan derivative with a tethered dienophile. | Cycloaddition |

Incorporation into Polymeric and Supramolecular Scaffolds

The primary amine functionality of this compound makes it a suitable monomer for the synthesis of various polymers. For example, it can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The furan ring in the polymer backbone can impart unique properties, such as thermal stability and the potential for further modification. Furan-containing polymers are also of interest for their potential derivation from renewable resources.

Utilization as a Ligand in Catalysis

The presence of both a nitrogen atom (in the amine) and an oxygen atom (in the furan ring and ether linkage) in this compound suggests its potential to act as a bidentate or even tridentate ligand for metal catalysts.

Development of Metal-Catalyzed Reactions Using Derived Ligands

Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. The N- and O-donor atoms in this compound can coordinate to a variety of transition metals. By modifying the substituents on the furan ring or the amine, a library of ligands could be synthesized to fine-tune the catalytic performance for specific reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The furan ring itself can also be involved in the catalytic cycle, for instance, through oxidative addition or other transformations.

| Metal | Potential Catalytic Application | Coordination Mode of Ligand |

|---|---|---|

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | N,O-bidentate |

| Rhodium | Hydroformylation, Hydrogenation | N,O-bidentate |

| Copper | Click chemistry, C-H activation | N,O-bidentate |

| Ruthenium | Metathesis, Transfer hydrogenation | N,O-bidentate |

Exploration of Organocatalytic Applications

The primary amine group in this compound can also be utilized in organocatalysis. Primary amines are known to catalyze a variety of reactions, often through the formation of enamine or iminium ion intermediates. For example, it could potentially be used in Michael additions, aldol reactions, and Mannich reactions. The furan moiety could influence the stereochemical outcome of these reactions through non-covalent interactions in the transition state. Furthermore, the amine could be derivatized into a more complex organocatalyst, such as a thiourea or a squaramide, to enhance its catalytic activity and enantioselectivity.

Precursor for the Synthesis of Novel Heterocyclic Systems

The furan ring is a versatile precursor for the synthesis of other heterocyclic systems. nih.gov It can undergo a variety of transformations, including ring-opening, ring-expansion, and cycloaddition reactions, to generate a diverse range of new heterocyclic scaffolds. The presence of the aminopropyl ether side chain on this compound provides a handle for directing these transformations and for incorporating additional functionality into the final products. For instance, intramolecular cyclization reactions involving the amine group and the furan ring could lead to the formation of novel fused or bridged heterocyclic systems. The Paal-Knorr synthesis, which is a classical method for synthesizing furans, pyrroles, and thiophenes, can also be conceptually reversed or modified to transform the furan ring into other five-membered heterocycles. nih.gov

Potential in Functional Materials Design (excluding biological or human-contact applications)

The unique combination of a furan moiety and a primary amine in this compound provides a versatile platform for the synthesis of advanced functional materials. The furan ring can participate in reversible Diels-Alder reactions, a cornerstone for creating self-healing and thermally responsive materials. The primary amine offers a reactive site for a variety of chemical modifications, enabling the incorporation of this molecule into larger polymer structures or onto surfaces.

The furan group in this compound is a key feature for the development of chemically responsive materials, particularly those that are thermally responsive. The Diels-Alder reaction between a furan (diene) and a maleimide (dienophile) is a thermally reversible cycloaddition. This reaction can be used to form cross-linked polymer networks at lower temperatures, which can then be reversed at higher temperatures, leading to a change in the material's properties.

Polymers incorporating this compound could be designed to exhibit tunable properties. For instance, the primary amine could be reacted with multifunctional maleimides or other polymers containing maleimide groups. The resulting material would possess thermally reversible crosslinks. The properties of such a material would be dependent on the specific polymer backbone and the density of the furan-maleimide linkages.

Table 1: Potential Components for Furan-Based Reversible Polymer Networks

| Component | Role | Potential Interaction with this compound |

| Bismaleimides | Dienophile/Crosslinker | The amine group of this compound can be used to synthesize polymers which can then be crosslinked with bismaleimides via the furan's Diels-Alder reactivity. |

| Furan-functionalized polymers | Diene | This compound could be grafted onto polymers containing reactive groups (e.g., acid chlorides, epoxides) to introduce pendant furan moieties. |

| Maleimide-functionalized polymers | Dienophile | The amine group can react with maleimide-functionalized polymers, incorporating the furan moiety for subsequent crosslinking. |

The primary amine group of this compound can serve as a recognition site in chemical sensors. Amines are known to interact with various analytes through hydrogen bonding, electrostatic interactions, or chemical reactions. This interaction can be transduced into a measurable signal, forming the basis of a sensor.

For example, this compound could be immobilized on the surface of a transducer, such as an electrode or an optical fiber. The interaction of the amine group with a target analyte could alter the electrochemical or optical properties of the surface, allowing for detection. The furan moiety could also play a role, either by influencing the electronic properties of the molecule or by serving as an additional site for modification to enhance selectivity or sensitivity.

Table 2: Potential Sensor Applications and Recognition Mechanisms

| Target Analyte | Potential Recognition Mechanism | Transduction Method |

| Metal Ions | Coordination of the amine lone pair with the metal ion. | Electrochemical (e.g., potentiometry, voltammetry) or Optical (e.g., fluorescence, colorimetry) |

| Acidic Gases (e.g., HCl, SO₂) | Acid-base reaction with the amine group. | Change in conductivity or mass (e.g., quartz crystal microbalance). |

| Aldehydes/Ketones | Formation of a Schiff base with the primary amine. | Electrochemical or optical detection of the imine product. |

While the specific use of this compound in these applications is not yet detailed in published research, the fundamental chemistry of its functional groups strongly suggests its potential as a valuable building block in the field of functional materials and chemical sensors. Further research is needed to explore and realize these possibilities.

Future Research Trajectories

Exploration of Unprecedented Chemical Reactivity Profiles of the Furan-Ether-Amine System

The furan (B31954) moiety within the 3-(Furan-2-ylmethoxy)propan-1-amine structure is a source of rich and complex reactivity that warrants deeper investigation. The furan ring can behave as an electron-rich aromatic system, yet it also possesses dienic character, allowing it to participate in cycloaddition reactions. For instance, furan has been utilized in [4+3] cycloadditions to generate highly substituted cycloheptane (B1346806) scaffolds. nih.gov This dual reactivity offers pathways to novel molecular architectures that are not readily accessible through other means.

A particularly intriguing research avenue is the use of the furan ring as a "masking group" for other functionalities. Through oxidative cleavage, a furan ring can be converted into a 1,4-dicarbonyl compound or a carboxylic acid. youtube.com This transformation allows for strategic manipulation of reactivity in a molecule; a furan can be carried through several synthetic steps before being unmasked to reveal a different functional group, thereby solving complex regioselectivity challenges. youtube.com

Future studies should focus on how the proximal ether and amine functionalities in this compound modulate the inherent reactivity of the furan ring. Researchers could explore intramolecular reactions, such as cyclizations triggered by the amine or ether oxygen, to construct novel heterocyclic systems like 1,5-oxygen-bridged structures. acs.org Furthermore, the subtle electronic interactions, such as the ability of the furan oxygen to accept hydrogen bonds, could be exploited in designing selective catalysts or molecular recognition systems. oup.com

Development of Highly Stereoselective and Enantioselective Transformations

The creation of chiral molecules with high optical purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For furan-containing compounds, future research will increasingly focus on developing highly stereoselective and enantioselective synthetic methods. A significant breakthrough in this area has been the development of strategies to access enantiomerically enriched atropisomeric furans through an oxidative central-to-axial chirality conversion process. acs.org This demonstrates that chirality can be induced and controlled in furan systems, opening the door to novel chiral ligands and catalysts.

Moreover, the stereoselective synthesis of complex molecules containing furan rings is critical for accessing important bioactive compounds. For example, the development of a stereoselective and scalable process to synthesize the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, a key component of the HIV protease inhibitor Darunavir, highlights the demand for such advanced synthetic methods. acs.org Future work on this compound and its derivatives should aim to develop catalytic asymmetric transformations that can precisely control the stereochemistry of products, enabling the synthesis of single-enantiomer compounds for biological evaluation.

Advanced Computational Design and Optimization of Novel Derivatives with Tailored Chemical Functionalities

Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. Future research will leverage advanced computational design to optimize derivatives of this compound for specific applications. By using computational shape and functional group analysis, new derivatives can be designed with tailored electronic and structural features. arxiv.org

For example, fused polycyclic furans have been designed and synthesized for use in optoelectronic applications, exhibiting properties like high charge carrier mobility and intense photoluminescence. acs.org Computational models can guide the synthesis of this compound derivatives with optimized HOMO-LUMO gaps for use as organic semiconductors. acs.org Similarly, computational screening and structure-activity relationship (SAR) studies can guide the design of derivatives with enhanced biological activity. acs.org Such studies can predict how modifications to the furan-ether-amine scaffold will affect binding to a biological target, as seen in the development of furan-based compounds with cytotoxic activity against cancer cell lines. mdpi.com This rational, in silico approach can prioritize the most promising synthetic targets, saving significant time and resources.

Integration of this compound into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing how molecules are made, particularly in drug discovery and materials science. nih.gov Integrating building blocks like this compound into automated synthesis platforms is a key future direction. These platforms use robotics and data-driven algorithms to perform multi-step syntheses with increased speed and efficiency. sigmaaldrich.comnih.gov

Many automated synthesizers utilize pre-packaged reagent cartridges for common reaction classes, such as reductive amination, amide bond formation, and Boc protection/deprotection. sigmaaldrich.com As a primary amine, this compound is an ideal substrate for these automated processes. It can be readily coupled with a wide range of aldehydes, ketones, or carboxylic acids to rapidly generate libraries of diverse compounds. High-throughput experimentation on these platforms can quickly screen reaction conditions to optimize yields and identify novel derivatives. researchgate.net This approach dramatically accelerates the iterative cycle of designing, synthesizing, and testing new molecules, which is often a bottleneck in research. nih.gov

Addressing Scalability and Sustainability Challenges in its Production and Application

For this compound to find widespread use, its production must be both scalable and sustainable. A significant opportunity lies in deriving the furan core from biomass. Furanic compounds like furfural (B47365) are readily available platform molecules derived from lignocellulosic biomass. mdpi.com The conversion of these bio-based feedstocks into valuable amines is a key goal of green chemistry. mdpi.com

However, this conversion presents challenges. The synthesis of primary amines via reductive amination is often plagued by side reactions, including direct hydrogenation of the starting material, overalkylation to form secondary and tertiary amines, and polymerization. mdpi.com Future research must focus on developing highly selective and robust heterogeneous catalysts that can efficiently produce the desired primary amine with minimal byproducts. mdpi.commdpi.com The ideal catalyst would be recyclable, operate under mild conditions, and prevent undesirable side reactions, thus improving the atom economy and environmental footprint of the process. mdpi.com Overcoming these hurdles is essential for the cost-effective and sustainable industrial-scale production of furan-based amines.

Opportunities and Challenges in Advancing Furan-Amine Based Chemical Technologies

The advancement of chemical technologies based on the furan-amine scaffold is rich with both opportunities and significant challenges. The primary opportunity stems from the potential to use these molecules as versatile, bio-based building blocks for high-value chemicals, including pharmaceuticals and advanced polymers. mdpi.commdpi.com The combination of the furan ring, ether, and amine functionalities in one molecule provides multiple points for chemical modification, enabling the creation of diverse molecular structures. nih.gov

The main challenges are rooted in the inherent chemistry of the furan ring and the selective synthesis of primary amines. mdpi.com The furan ring's susceptibility to both electrophilic attack and cycloaddition can lead to a complex mixture of products if not carefully controlled. nih.govyoutube.com Achieving high selectivity for the target primary amine without forming secondary or tertiary amines remains a difficult task that requires sophisticated catalyst design. mdpi.com Furthermore, ensuring the stability of the furan ring under various reaction conditions is a critical hurdle that must be addressed. Successfully navigating these challenges will unlock the considerable potential of furan-amine compounds as foundational components in the next generation of sustainable chemical technologies.

Future Research Focus Areas

Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.